molecular formula C16H23NO3 B2540710 2-methoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide CAS No. 1209608-58-1

2-methoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide

Cat. No.: B2540710
CAS No.: 1209608-58-1
M. Wt: 277.364
InChI Key: TXLSBIPOYPHATI-UHFFFAOYSA-N
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Description

2-methoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide is an organic compound with a complex structure that includes a methoxy group, a cyclopentyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide typically involves multiple steps. One common method starts with the preparation of the cyclopentylamine derivative, which is then reacted with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is subsequently reduced to the corresponding amine, which is then acylated with 2-methoxyacetyl chloride to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of the acetamide group can produce the corresponding amine.

Scientific Research Applications

2-methoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide involves its interaction with specific molecular targets. The methoxy and acetamide groups can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the cyclopentyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)acetamide: This compound has a similar structure but lacks the cyclopentyl group.

    2-methoxyphenylacetamide: This compound has a similar methoxy group but a different overall structure.

Uniqueness

2-methoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide is unique due to the presence of both the cyclopentyl and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-methoxy-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-19-11-15(18)17-12-16(9-3-4-10-16)13-5-7-14(20-2)8-6-13/h5-8H,3-4,9-12H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLSBIPOYPHATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1(CCCC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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